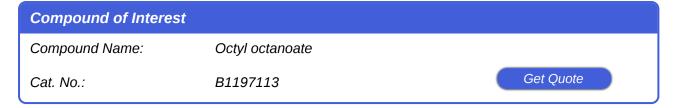


# An In-depth Technical Guide to the Physicochemical Properties of Octyl Octanoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of **octyl octanoate**, a fatty acid ester with applications in the pharmaceutical and cosmetic industries. This document outlines its key physical properties, details the experimental methodologies for their determination, and presents a logical workflow for these analytical procedures.

# **Core Physicochemical Data**

The accurate determination of boiling and melting points is crucial for the characterization, purification, and quality control of **octyl octanoate**. These physical constants are indicative of the substance's purity and are fundamental for its application in various formulations.

Property	Value	Conditions
Boiling Point	306.00 to 307.00 °C	@ 760.00 mm Hg[1][2]
307 °C	(lit.)[3][4][5]	
Melting Point	-18.1 °C	(experimental)[1]
-18 °C	[3][4]	
-18 °C	(lit.)[5]	_



## **Experimental Protocols**

The following sections detail the standard methodologies for the determination of the boiling and melting points of organic compounds like **octyl octanoate**.

# **Melting Point Determination: Capillary Method**

The capillary method is a common and reliable technique for determining the melting point of a solid substance.[6]

Principle: A small, powdered sample of the substance is heated at a controlled rate, and the temperature at which the solid transitions to a liquid is recorded as the melting point.[6] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[7] Impurities can lead to a depression and broadening of the melting point range.[7][8]

## Apparatus:

- Melting point apparatus (e.g., Thiele tube or digital melting point device)[7][9]
- Capillary tubes (sealed at one end)[9]
- Thermometer
- Sample of octyl octanoate (in its solid state)
- Mortar and pestle (if the sample is not already a fine powder)

## Procedure:

- Sample Preparation: Ensure the octyl octanoate sample is completely dry and finely powdered.[6]
- Capillary Loading: A small amount of the powdered sample is introduced into the open end of a capillary tube and compacted at the sealed bottom.[8]
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.[9]



- Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[9][10]
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the melting range.[10]

# **Boiling Point Determination: Distillation and Micro- Boiling Point Methods**

For liquids, the boiling point can be determined using distillation for larger sample volumes or a micro-boiling point method for smaller quantities.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11] During boiling, the temperature of the vapor phase remains constant.[12]

1. Simple Distillation Method (for sample volumes > 5 mL):[11]

## Apparatus:

- Distillation flask
- Condenser
- Receiving flask
- Thermometer
- Heating mantle or Bunsen burner
- Boiling chips

#### Procedure:

• Apparatus Setup: The liquid sample and boiling chips are placed in the distillation flask. The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm

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of the distillation flask to accurately measure the temperature of the vapor.

- Heating: The flask is gently heated.
- Observation: As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then enters the condenser. The temperature will stabilize at the boiling point of the liquid. This constant temperature is recorded as the boiling point.[12]
- 2. Micro-Boiling Point Method (for small sample volumes):[13][14]

### Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., Thiele tube with oil or an aluminum block)[15]

### Procedure:

- Sample Preparation: A small amount of the liquid **octyl octanoate** is placed in the fusion tube.
- Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.
- Heating: The fusion tube assembly is attached to a thermometer and heated in a heating bath.
- Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. As the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[13]
- Recording the Boiling Point: Heating is discontinued, and the apparatus is allowed to cool slowly. The temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[13]



# **Logical Workflow and Diagrams**

The following diagrams illustrate the logical progression of determining the physical properties of **octyl octanoate**.

Caption: Experimental workflows for determining the melting and boiling points of **octyl octanoate**.

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